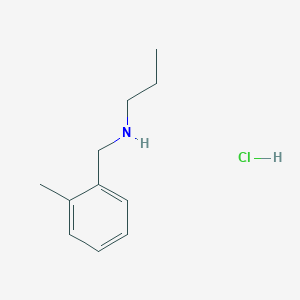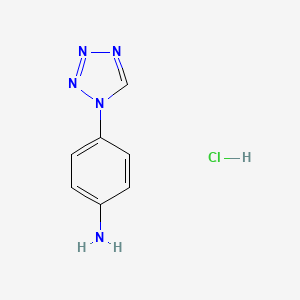
4-(1H-tetrazol-1-yl)aniline hydrochloride
Vue d'ensemble
Description
4-(1H-Tetrazol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives . It is a white crystalline solid that is soluble in water and ethanol . This compound is often used as a building block in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular formula of this compound is C7H7N5•HCl . The InChI code is 1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 197.625 . The compound is soluble in water and ethanol . Its melting point is 140-142°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds similar to 4-(1H-tetrazol-1-yl)aniline hydrochloride have been extensively studied for their synthesis and structural properties. For instance, various phenyl tetrazoles, including 1-phenyl-1H-tetrazole, have been synthesized and analyzed using different spectroscopic methods, revealing insights into their molecular structures and thermal decomposition characteristics (Yılmaz et al., 2015).
Pharmaceutical Chemistry
In the pharmaceutical domain, pyridine hydrochloride/imidazole, a compound somewhat analogous to this compound, has been shown to preferentially phosphitilate hydroxyl groups over nucleoside amino groups, indicating potential applications in synthesizing oligonucleotide analogues (Gryaznov & Letsinger, 1992).
Electroluminescence and Organic Electronics
Studies on compounds such as N,N-Di(6-phenylpyridin-2-yl)aniline demonstrate their potential in electroluminescence and organic electronics. These compounds, when cyclometalated with platinum, show promising applications in organic light-emitting diodes (OLEDs) due to their luminescent properties (Vezzu et al., 2010).
Polymer Science
The field of polymer science has explored compounds like this compound. For instance, an amphiphilic copolymer with azobenzene pendants has been synthesized, demonstrating potential in molecular design for photo-functional polymers (Wu et al., 2019).
Microwave-assisted Synthesis
Microwave-assisted synthesis of related compounds, such as 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles, highlights the efficiency and rapidity of this method in producing compounds with potential therapeutic applications (Menteşe et al., 2015).
Green Chemistry Approaches
Green chemistry methods have been developed for synthesizing 1-aryl-1H-tetrazoles, offering safer and more scalable alternatives to traditional synthesis methods. This approach is significant for the environmentally conscious production of similar compounds (Ramasamy et al., 2017).
Safety and Hazards
While specific safety and hazard information for 4-(1H-tetrazol-1-yl)aniline hydrochloride is not available, general safety practices for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Orientations Futures
Mécanisme D'action
4-(1H-tetrazol-1-yl)aniline hydrochloride
is a compound with a molecular formula of C7H7N5•HCl and a molecular weight of 197.625 . It is used in proteomics research
Target of Action
It is mentioned that it is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Tetrazole derivatives have been reported to show anti-hypertensive activity , suggesting that they may interact with targets involved in blood pressure regulation.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Pharmacokinetics
Its physical state as a solid and its storage at room temperature suggest that it may be stable under normal conditions.
Result of Action
Given its use in proteomics research , it may influence the structure or function of proteins in the body.
Action Environment
Its storage at room temperature suggests that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
4-(tetrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-6-1-3-7(4-2-6)12-5-9-10-11-12;/h1-5H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGABUJIKBOBRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NN=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3078042.png)

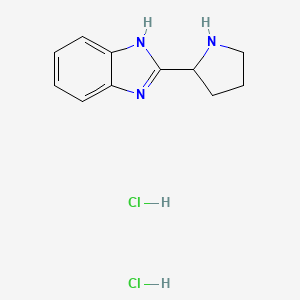
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B3078082.png)

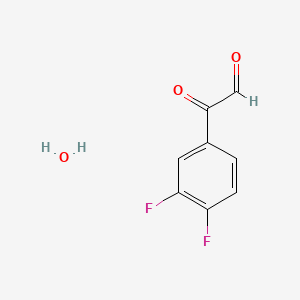
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/structure/B3078109.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078110.png)
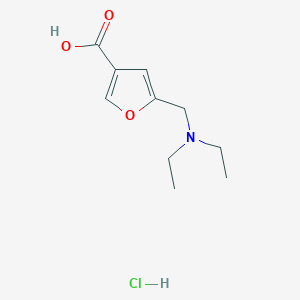
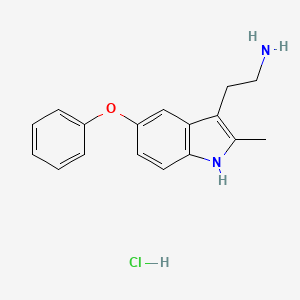
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
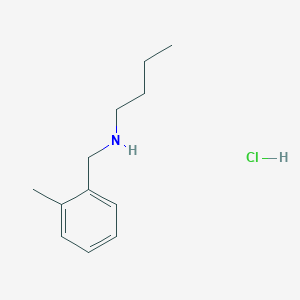
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
